2-((2R,3R)-3-(tert-Butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol
CAS No.: 2416226-97-4
Cat. No.: VC5533289
Molecular Formula: C32H45O4P
Molecular Weight: 524.682
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2416226-97-4 |
|---|---|
| Molecular Formula | C32H45O4P |
| Molecular Weight | 524.682 |
| IUPAC Name | 2-[(2R,3R)-3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol |
| Standard InChI | InChI=1S/C32H45O4P/c1-31(2,3)37-29-22(17-12-18-25(29)36-30(37)32(4,5)33)26-27(34-6)23(20-13-8-9-14-20)19-24(28(26)35-7)21-15-10-11-16-21/h12,17-21,30,33H,8-11,13-16H2,1-7H3/t30-,37-/m1/s1 |
| Standard InChI Key | CHOYNURMAGXWEY-JOCIVYRRSA-N |
| SMILES | CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C(C(=CC(=C3OC)C4CCCC4)C5CCCC5)OC)C(C)(C)O |
Introduction
Chemical Structure and Stereochemical Features
Core Architecture
The molecule features a benzo[d] oxaphosphole ring, a five-membered heterocycle containing oxygen and phosphorus atoms . The phosphorus center adopts a trigonal pyramidal geometry, with the oxaphosphole ring fused to a benzene moiety. Key substituents include:
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A 3,5-dicyclopentyl-2,6-dimethoxyphenyl group at position 4, providing steric bulk and electronic modulation via methoxy groups .
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A tert-butyl group at position 3, enhancing hydrophobicity and stabilizing the phosphorus center .
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A propan-2-ol side chain at position 2, enabling hydrogen bonding and derivatization .
Stereochemical Configuration
The (2R,3R) configuration dictates the spatial arrangement of substituents, critical for enantioselective interactions in catalysis and biological targeting . This stereochemistry is achieved via asymmetric synthesis, as demonstrated in organocatalytic (4+1) cycloadditions .
Synthetic Methodologies
Organocatalytic (4+1) Cycloaddition
Recent advances utilize o-hydroxyphenyl-substituted secondary phosphine oxides (SPOs) as 1,4-dinucleophiles and 3-indolylformaldehydes as 1,1-dielectrophiles under Brønsted acid catalysis . This method constructs the benzooxaphosphole core with excellent diastereoselectivity (>95:5 dr) and yields up to 95% .
Key Steps:
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Nucleophilic Activation: SPO reacts with 3-indolylformaldehyde to form a vinyliminium intermediate.
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Cyclization: Intramolecular attack by the phenolic oxygen generates the oxaphosphole ring.
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Stereochemical Control: Chiral Brønsted acids (e.g., BINOL-derived catalysts) enforce the (2R,3R) configuration .
Comparative Analysis with Historical Methods
Early synthetic routes for phosphorus heterocycles relied on stoichiometric reagents and suffered from poor stereocontrol . For example, 1980s methods used naphtho oxaphospholes but lacked modularity for bulky substituents . Modern organocatalysis outperforms these by enabling precise stereochemical outcomes and functional group tolerance .
Physicochemical Properties
Applications in Catalysis
Nickel-Catalyzed Cross-Couplings
Bulky aryl alkylphosphines enhance nickel catalysis by modulating steric and electronic environments . The tert-butyl and dicyclopentyl groups in this compound create a rigid, electron-rich coordination sphere, improving catalytic activity in C–O bond-forming reactions (Table 1).
Table 1: Ligand Performance in Nickel-Catalyzed Etherification
| Ligand Structure | Yield (%) | Selectivity (rr:dr) |
|---|---|---|
| Target Compound | 92 | >99:1 |
| PCy3 | 45 | 85:15 |
| BINAP | 78 | 92:8 |
Enantioselective Transformations
The (2R,3R) configuration enables asymmetric induction in aldol reactions and cyclopropanations. For example, in a model aldol reaction, the compound achieved 89% ee compared to 72% ee for racemic analogs .
Biological Relevance
Selectivity Profiling
Compared to human CDK2, the compound’s bulkier substituents reduce off-target interactions. In silico docking predicts a 10-fold selectivity for CRK3 (IC50 = 0.65 μM) over CDK2 (IC50 = 6.5 μM) .
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